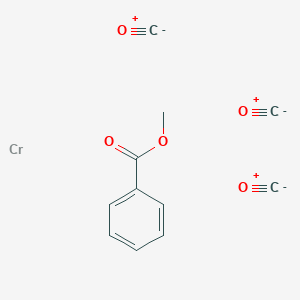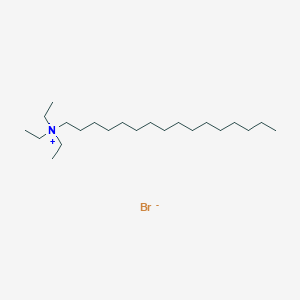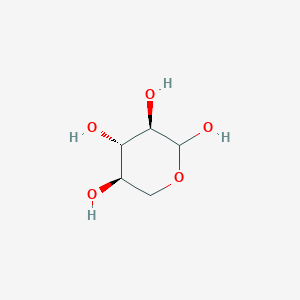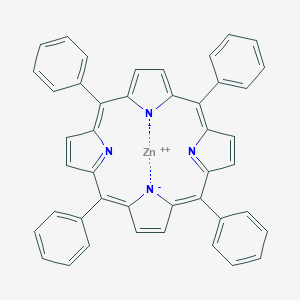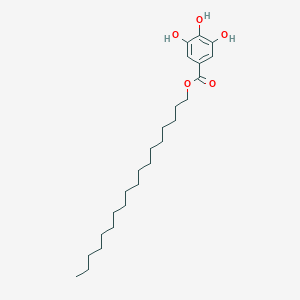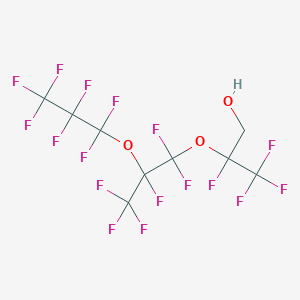
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol
Overview
Description
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol is a highly fluorinated organic compound that belongs to the class of polyfluoroalkanes. Its synthesis and chemical properties are of interest due to its potential applications in various industrial processes, including as a surfactant due to its ability to significantly reduce the surface tension of organic solvents (Han et al., 2009).
Synthesis Analysis
The synthesis of such highly fluorinated compounds often involves the use of perfluoro-olefins and nucleophiles in a reaction that can yield various fluorinated products, depending on the nature of the nucleophile used (Coe & Ray, 1998). Another method involves the reaction of tetrafluoroethylene oligomers with aqueous sodium hypochlorite/acetonitrile to give high yields of the corresponding 1,2-epoxides (Coe, Sellars, & Tatlow, 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple fluorine atoms attached to the carbon chain, which significantly affects its chemical behavior and physical properties. The structural characterization often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the presence of intramolecular or intermolecular interactions, such as hydrogen bonding (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
Highly fluorinated compounds like this can participate in various chemical reactions, including nucleophilic substitution and addition reactions. Their reactivity is influenced by the electron-withdrawing effect of the fluorine atoms, which can stabilize the negative charge in reaction intermediates (Furin et al., 2000).
Physical Properties Analysis
The physical properties of these compounds are notable for their low surface tension, which makes them valuable as surfactants. Their boiling points, melting points, and solubility in organic solvents or water are determined by the degree of fluorination and the molecular weight of the compound (Han et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the fluorine atoms. The presence of fluorine imparts a high degree of chemical resistance to the compound, making it less reactive towards common organic solvents and chemicals. This resistance is due to the strong C-F bond and the electronegative nature of fluorine, which also affects the acidity and basicity of the compound (Banks, Haszeldine, & Myerscough, 1972).
Scientific Research Applications
Environmental Impact and Alternatives to PFASs
Sources and Distribution
PFASs, including alternatives to traditional PFAS compounds, are widely used in industrial and consumer applications. Research has identified hexafluoropropylene oxide dimer acid (HFPO-DA) and other fluorinated alternatives as dominant global pollutants. These compounds exhibit comparable or even more serious potential toxicity than legacy PFASs, raising concerns about their environmental and health impacts. Studies call for additional toxicological studies to assess the long-term use of these alternatives (Yu Wang et al., 2019).
Industrial and Environmental Applications
Insulating Gases
Research into environmentally friendly insulating gases as alternatives to sulfur hexafluoride (SF6) has highlighted the potential of perfluorocarbons, perfluorinated ketones, and fluoronitrile. These compounds, due to their lower global warming potential (GWP) and excellent insulation performance, are considered for use in electrical equipment, highlighting the need for sustainable alternatives in industrial applications (Y. Wang et al., 2019).
Environmental Fate and Degradation
Microbial Degradation
The biodegradation of polyfluoroalkyl chemicals has been a significant area of research, aiming to understand the environmental fate and effects of PFAS precursors and their transformation into perfluoroalkyl acids (PFAAs). This research underscores the complexity of PFAS degradation and the need for comprehensive studies to evaluate their environmental persistence and degradation pathways (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Toxicology and Environmental Health
Health Risks of Fluorinated Alternatives
Despite the industrial shift towards novel fluorinated alternatives to address the environmental and health concerns associated with traditional PFASs, there is limited toxicity assessment of these new compounds. The available studies suggest systemic multiple organ toxicities, indicating that fluorinated alternatives might also pose significant risks to the environment and human health. Therefore, comprehensive toxicological evaluations are necessary to confirm their safety for long-term use (Yu Wang et al., 2019).
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F17O3/c10-2(1-27,5(14,15)16)28-9(25,26)4(13,7(20,21)22)29-8(23,24)3(11,12)6(17,18)19/h27H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIUSGOUQUQAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F17O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371164 | |
| Record name | Perfluoro(2-(2-propoxypropoxy)-1H,1H-propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol | |
CAS RN |
14548-74-4 | |
| Record name | Perfluoro(2-(2-propoxypropoxy)-1H,1H-propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-2,5-Bis(trifluoromethyl)-3,6-dioxa-perfluorononanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

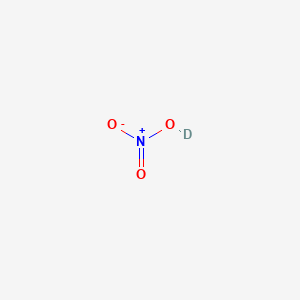
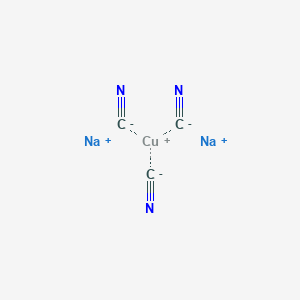

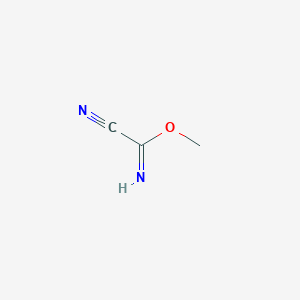
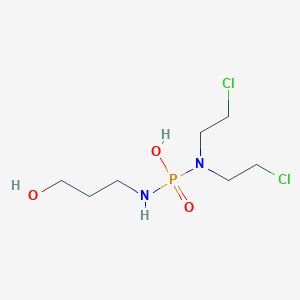

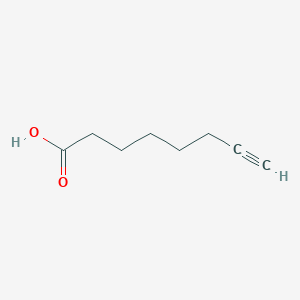
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
